molecular formula C20H30O3 B1194413 Echinodolide A

Echinodolide A

Cat. No.: B1194413
M. Wt: 318.4 g/mol
InChI Key: YQPCUQLZJRRTCQ-JQZFCLNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Echinodolide A (compound 71) is a cyclic lactone characterized by a unique combination of functional groups, including an ester (-COO-), a hydroxyl (-OH), and two methyl (-CH₃) substituents . Lactones of this type are frequently isolated from natural sources and are of interest in medicinal chemistry due to their diverse pharmacological properties, such as antimicrobial, anti-inflammatory, or cytotoxic activities.

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(1S,2E,6Z,10Z,14R)-14-hydroxy-6,14-dimethyl-3-propan-2-yl-15-oxabicyclo[8.4.2]hexadeca-2,6,10-trien-16-one

InChI

InChI=1S/C20H30O3/c1-14(2)17-11-10-15(3)7-5-8-16-9-6-12-20(4,22)18(13-17)23-19(16)21/h7,9,13-14,18,22H,5-6,8,10-12H2,1-4H3/b15-7-,16-9-,17-13+/t18-,20+/m0/s1

InChI Key

YQPCUQLZJRRTCQ-JQZFCLNZSA-N

SMILES

CC1=CCCC2=CCCC(C(C=C(CC1)C(C)C)OC2=O)(C)O

Isomeric SMILES

C/C/1=C/CC/C/2=C/CC[C@@]([C@H](/C=C(\CC1)/C(C)C)OC2=O)(C)O

Canonical SMILES

CC1=CCCC2=CCCC(C(C=C(CC1)C(C)C)OC2=O)(C)O

Synonyms

echinodolide A

Origin of Product

United States

Comparison with Similar Compounds

This compound vs. Echinodolide B

The primary distinction lies in the replacement of the ester group in this compound with a hydroxyl group in Echinodolide B. Ester-containing compounds like this compound may exhibit higher chemical stability under physiological conditions compared to hydroxyl-dominated analogs .

This compound vs. Isoterrracinolides

Isoterracinolide A shares the ester-hydroxyl combination with this compound but differs in substituent placement (exact positions unspecified in evidence). Isoterrracinolide B introduces an acetyl group (-COOC₂H₅), which increases steric bulk and lipophilicity, possibly enhancing membrane permeability . These variations highlight how minor modifications can significantly impact pharmacokinetic properties.

This compound vs. Astakolactin

Astakolactin adopts a linear chain structure with terminal ester and hydroxyl groups, contrasting sharply with this compound’s cyclic framework. The linear structure may confer greater conformational flexibility, enabling interactions with diverse biological targets, while cyclic lactones like this compound often exhibit constrained geometries that enhance selectivity .

Methodological Considerations for Comparative Studies

Comparative analyses of lactones require rigorous structural elucidation (e.g., NMR, X-ray crystallography) and evaluation of physicochemical properties (e.g., logP, solubility). Evidence from pharmacological guidelines emphasizes the importance of documenting structural similarities to known compounds, as these can inform safety profiles and mechanistic hypotheses . For instance, ester-containing lactones may act as prodrugs, undergoing hydrolysis to release active metabolites, whereas hydroxyl-rich analogs might engage directly with enzymatic active sites .

Q & A

Q. What are the limitations of current structure-activity relationship (SAR) models for this compound derivatives?

  • Critical Evaluation :
  • Data Gaps : Limited in vivo data for polar derivatives (logP < 2).
  • Model Bias : Overreliance on in silico predictions without experimental validation .
  • Recommendation : Integrate MD simulations with free-energy perturbation (FEP) calculations to improve SAR accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Echinodolide A
Reactant of Route 2
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Echinodolide A

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